2-Methoxyethyl 5-(2-amino-2-oxoethoxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate
Description
The compound 2-Methoxyethyl 5-(2-amino-2-oxoethoxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate is a benzofuran derivative characterized by:
- A benzofuran core substituted with a 6-bromo group and a 2-methyl substituent.
- A 2-methoxyethyl ester at the C3 position.
- A 5-(2-amino-2-oxoethoxy) side chain, introducing a polar, amide-like functional group.
Its synthetic pathway likely involves halogenation, etherification, and esterification steps similar to related benzofuran derivatives .
Properties
IUPAC Name |
2-methoxyethyl 5-(2-amino-2-oxoethoxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO6/c1-8-14(15(19)21-4-3-20-2)9-5-12(22-7-13(17)18)10(16)6-11(9)23-8/h5-6H,3-4,7H2,1-2H3,(H2,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTWEEAYHYFZRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2O1)Br)OCC(=O)N)C(=O)OCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features and Molecular Properties
The table below compares the target compound with analogs based on substituents, molecular weight, and reported bioactivity:
*Calculated molecular formula and weight based on structural similarity.
Key Observations:
Ester Group Influence :
- The 2-methoxyethyl ester in the target compound may enhance solubility compared to ethyl or methyl esters in analogs .
- Ethyl and methyl esters in analogs (e.g., 356.175 and 403.276 g/mol) are simpler but less polar.
Compound 5 () with a diethylaminoethoxy side chain shows cytotoxic and antifungal activity, suggesting that polar side chains at C5/C7 influence bioactivity.
Bromination Effects: Bromination at C6 (common in all compounds) may reduce cytotoxicity compared to non-brominated precursors, as noted in .
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